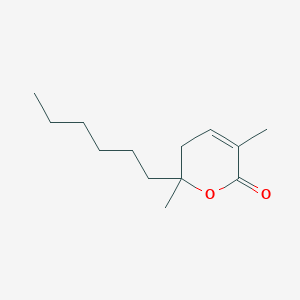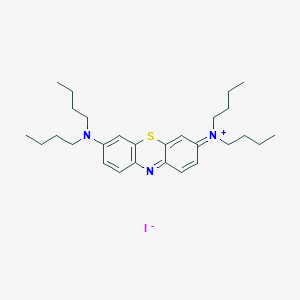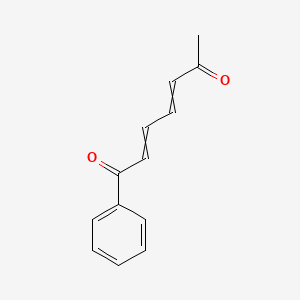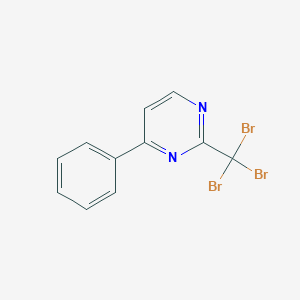
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a hexyl group, two methyl groups, and a dihydropyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of enals and ketones in the presence of N-heterocyclic carbene (NHC) precatalysts can lead to the formation of pyranone derivatives . Another method involves the use of dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced catalytic processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A similar compound with a simpler structure, lacking the hexyl and methyl groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with an undecyl group instead of a hexyl group.
4-Hydroxy-6-methyl-2-pyranone: A compound with a hydroxyl group and a methyl group, differing in the position of the substituents.
Uniqueness
6-Hexyl-3,6-dimethyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyl group and two methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
502848-73-9 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-hexyl-2,5-dimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-9-13(3)10-8-11(2)12(14)15-13/h8H,4-7,9-10H2,1-3H3 |
InChI-Schlüssel |
HXWYHMDRKBXNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CC=C(C(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)

![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)


![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
